alpha-Difluoromethylstyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Difluoromethylstyrene is an organic compound characterized by the presence of a difluoromethyl group attached to the alpha position of a styrene molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Difluoromethylstyrene typically involves the addition of difluoromethyl groups to a styrene molecule. One common method includes the reaction of 3,3-difluoroallyl hydrazine with a transition metal salt and an additive in a suitable solvent
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The bulk copolymerization of this compound with other monomers, such as styrene, has also been explored to produce fluorinated aromatic polymers .
Chemical Reactions Analysis
Types of Reactions
Alpha-Difluoromethylstyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the difluoromethyl group.
Substitution: this compound can participate in substitution reactions, where the difluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the presence of suitable catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield difluoromethylated ketones or aldehydes, while substitution reactions can produce a variety of functionalized styrene derivatives .
Scientific Research Applications
Alpha-Difluoromethylstyrene has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism by which alpha-Difluoromethylstyrene exerts its effects involves the interaction of the difluoromethyl group with various molecular targets. The presence of the difluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis. The molecular pathways involved in its reactions often include radical or nucleophilic mechanisms, depending on the specific reaction conditions .
Comparison with Similar Compounds
Alpha-Difluoromethylstyrene can be compared with other similar compounds, such as alpha-Trifluoromethylstyrene and other fluorinated styrene derivatives. These compounds share some common properties, such as the presence of fluorine atoms, but differ in their reactivity and applications. For example:
Alpha-Trifluoromethylstyrene: This compound has three fluorine atoms attached to the alpha position, making it more reactive in certain chemical reactions compared to this compound.
Fluorinated Aromatic Polymers: These polymers, which include this compound as a monomer, exhibit unique thermal and surface properties that distinguish them from non-fluorinated polymers.
Properties
IUPAC Name |
3,3-difluoroprop-1-en-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6,9H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVHKBGPIPZPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.